molecular formula C11H10BrNO2 B11849043 2-(5-Bromo-1H-indol-2-yl)propanoic acid

2-(5-Bromo-1H-indol-2-yl)propanoic acid

Cat. No.: B11849043
M. Wt: 268.11 g/mol
InChI Key: DIHCMWAKNMWGPS-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-2-yl)propanoic acid is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a propanoic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1H-indol-2-yl)propanoic acid typically involves the bromination of indole followed by the introduction of the propanoic acid group. One common method is the electrophilic bromination of indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The brominated indole is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

2-(5-Bromo-1H-indol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the indole ring play crucial roles in binding to biological receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes or receptors, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-1H-indol-2-yl)propanoic acid
  • 2-(5-Chloro-1H-indol-2-yl)propanoic acid
  • 2-(5-Methyl-1H-indol-2-yl)propanoic acid

Uniqueness

2-(5-Bromo-1H-indol-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Biological Activity

2-(5-Bromo-1H-indol-2-yl)propanoic acid is a brominated indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to modulate several signaling pathways, which can lead to changes in gene expression and cellular metabolism. Key mechanisms include:

  • Receptor Binding : The compound has shown a high affinity for multiple receptors, influencing various cellular responses.
  • Enzyme Interaction : It can inhibit or activate specific enzymes involved in critical biochemical pathways.
  • Cytokine Modulation : Similar compounds have been noted to affect cytokine production, particularly interleukin-6 (IL-6), which plays a significant role in inflammatory responses .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Indole derivatives are often explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound's structural characteristics may enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it could potentially inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for similar indole derivatives have shown promising results, indicating a potential application in treating bacterial infections .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory activities. The modulation of cytokine release, particularly IL-6, suggests that this compound may help mitigate inflammatory responses in various conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated the impact of brominated indoles on cancer cell lines, revealing significant apoptosis induction at varying concentrations.
Study 2 Evaluated the antimicrobial efficacy against multiple bacterial strains, reporting MIC values indicating strong inhibitory effects .
Study 3 Assessed the anti-inflammatory properties by measuring cytokine levels in treated cells, showing reduced IL-6 production .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is known that indole derivatives undergo metabolic transformations influenced by gut microbiota. Understanding these processes is crucial for optimizing therapeutic applications and predicting bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-1H-indol-2-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves indole ring functionalization followed by propanoic acid side-chain introduction. Key steps include:

  • Bromination : Selective bromination at the 5-position of the indole core using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Alkylation : Coupling the brominated indole with a propanoic acid precursor (e.g., via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling) .
  • Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization to isolate the product.

Optimization factors :

  • Temperature : Lower temperatures (0–25°C) minimize side reactions during bromination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in coupling steps .
  • Catalyst selection : Palladium catalysts improve yield in cross-coupling reactions .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., indole C-2 vs. C-3) and bromine’s deshielding effects.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₀BrNO₂) .

X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement, especially if chiral centers are present .

HPLC : Assess purity (>95% by area normalization) using reverse-phase columns .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX software address them?

Challenges :

  • Disorder in the indole ring : Common due to rotational flexibility.
  • Heavy atom effects : Bromine’s high electron density complicates charge density modeling.

SHELX-based solutions :

  • Robust refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) mitigate disorder-related inaccuracies .
  • Twinned data handling : Use TWIN/BASF commands to model pseudo-merohedral twinning .
  • High-resolution data : Leverage SHELXL’s dual-space algorithms for improved Fourier map interpretation .

Q. How should researchers resolve discrepancies in biological activity data for bromo-indole derivatives like this compound?

Common contradictions :

  • Variability in IC₅₀ values : May arise from assay conditions (e.g., buffer pH affecting ionization).
  • Off-target effects : Structural similarity to endogenous indoles (e.g., tryptophan metabolites) can lead to false positives.

Methodological strategies :

Dose-response validation : Repeat assays across multiple concentrations to confirm dose dependency .

Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays to rule out nonspecific toxicity .

Structural analogs : Compare activity with 3-substituted bromo-indole derivatives to isolate positional effects .

Q. How can researchers design experiments to probe the electronic effects of the 5-bromo substituent on the indole ring’s reactivity?

Experimental approaches :

  • Computational modeling : DFT calculations (e.g., Mulliken charges) to predict electrophilic substitution sites .
  • Kinetic studies : Compare reaction rates of brominated vs. non-brominated indoles in Suzuki-Miyaura couplings .
  • Spectroscopic probes : UV-Vis spectroscopy to monitor bromine’s impact on π→π* transitions in the indole system .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(5-bromo-1H-indol-2-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c1-6(11(14)15)10-5-7-4-8(12)2-3-9(7)13-10/h2-6,13H,1H3,(H,14,15)

InChI Key

DIHCMWAKNMWGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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